N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure features a cyclopropane core substituted with various functional groups, including a quinoline moiety known for its biological activity. The compound is classified under the category of small molecule inhibitors, particularly those targeting protein kinases.
This compound is cataloged under the CAS number 849217-68-1 and has been referenced in various scientific articles and chemical databases, indicating its relevance in research and development contexts. It is typically synthesized in laboratory settings for pharmacological studies and potential therapeutic applications .
The synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide typically involves several steps:
The yield of the synthesis can vary; one reported yield was approximately 44%. The reaction conditions are crucial for achieving optimal results, requiring careful control of temperature and pressure in a sealed environment to prevent loss of volatile components .
The molecular structure of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide can be represented by its molecular formula . The compound features:
The compound may participate in various chemical reactions typical of amides and quinoline derivatives. Potential reactions include:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. For instance, hydrolysis may require specific conditions to achieve complete conversion without degrading sensitive functional groups .
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide acts primarily as a protein kinase inhibitor. Its mechanism involves binding to specific sites on target kinases, thereby preventing phosphorylation processes critical for cell signaling pathways associated with cancer proliferation.
Research indicates that compounds within this class can selectively inhibit certain kinases involved in tumor growth and metastasis. This selective inhibition is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
The compound exhibits a solid-state at room temperature with a purity level reported at 97%. Specific physical properties such as boiling point are not readily available but are typically determined during experimental characterization.
Chemical stability under various conditions is essential for pharmaceutical applications. The compound's behavior under different pH levels and temperatures should be characterized through stability studies to ensure its viability as a therapeutic agent.
Relevant data includes:
Safety data sheets indicate precautionary measures due to potential hazards associated with handling this compound .
N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide has potential applications in:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2